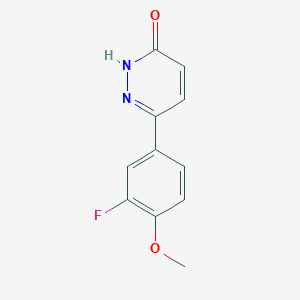![molecular formula C20H17ClFN3OS B11376297 5-chloro-N-(2,5-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11376297.png)
5-chloro-N-(2,5-dimethylphenyl)-2-[(2-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-N-(2,5-dimethylphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups such as chloro, dimethylphenyl, fluorophenylmethyl, and sulfanyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,5-dimethylphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Dimethylphenyl Group: This step involves the coupling of the dimethylphenyl group to the pyrimidine ring, often using palladium-catalyzed cross-coupling reactions.
Addition of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be introduced through nucleophilic substitution reactions.
Incorporation of the Sulfanyl Group: The sulfanyl group is typically added using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-N-(2,5-dimethylphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 5-Chloro-N-(2,5-dimethylphenyl)-2-{[(2-chlorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-Chloro-N-(2,5-dimethylphenyl)-2-{[(2-bromophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
- 5-Chloro-N-(2,5-dimethylphenyl)-2-{[(2-methylphenyl)methyl]sulfanyl}pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(2,5-dimethylphenyl)-2-{[(2-fluorophenyl)methyl]sulfanyl}pyrimidine-4-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorophenylmethyl group, in particular, may enhance its stability and interaction with biological targets compared to similar compounds with different substituents.
特性
分子式 |
C20H17ClFN3OS |
|---|---|
分子量 |
401.9 g/mol |
IUPAC名 |
5-chloro-N-(2,5-dimethylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C20H17ClFN3OS/c1-12-7-8-13(2)17(9-12)24-19(26)18-15(21)10-23-20(25-18)27-11-14-5-3-4-6-16(14)22/h3-10H,11H2,1-2H3,(H,24,26) |
InChIキー |
MJIUXUGXACFIBL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11376216.png)
![5-(4-ethylpiperazin-1-yl)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376218.png)
![N-(4-fluorobenzyl)-2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetamide](/img/structure/B11376221.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B11376223.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B11376225.png)
![2-(2,6-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11376228.png)
![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B11376229.png)
![1-(4-methoxyphenyl)-4-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11376232.png)
![5-[(furan-2-ylmethyl)(thiophen-2-ylmethyl)amino]-N-(4-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11376239.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B11376242.png)

![2-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11376264.png)
![N-[2-(acetylamino)-5-methylphenyl]-3-(2,3-dihydro-1,4-benzodioxin-2-yl)propanamide](/img/structure/B11376274.png)
![2-(4-methoxyphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11376299.png)
